molecular formula C27H24N4O4 B2567379 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 298216-72-5

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

Cat. No. B2567379
CAS RN: 298216-72-5
M. Wt: 468.513
InChI Key: QNFIAXIFYORZDK-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research in chemical synthesis explores the reactivity of various compounds towards creating new chemical entities. For instance, compounds derived from reactions involving isoquinolines and related chemical structures have been extensively studied for their potential applications in medicinal chemistry and material science. The synthesis of dimethyl 1,2-dihydroisoquinolines through the reaction of isoquinoline and dimethyl acetylenedicarboxylate in the presence of amides highlights the versatility of these compounds in forming new derivatives with potential biological or industrial applications (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).

Anticancer Properties

The study of isoquinoline derivatives in the search for novel anticancer agents is a promising area of research. A novel isoquinoline derivative was identified for its potential anticancer activity and its targeted delivery to tumor cells using transferrin-conjugated liposomes was explored, demonstrating superior antitumor activity compared to non-targeted controls and the free drug, showcasing the therapeutic potential of such compounds (Yang et al., 2015).

Anticonvulsant Activity

Hybrid compounds derived from isoquinoline analogs have been synthesized and evaluated for their anticonvulsant activity. These compounds, which combine chemical fragments of well-known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models, suggesting their potential as new anticonvulsant agents (Kamiński et al., 2015).

Photoelectric Conversion Efficiency

The co-sensitization with near-IR absorbing cyanine dyes to improve the photoelectric conversion of dye-sensitized solar cells is another innovative application of compounds related to isoquinolines. This approach has shown promising results in enhancing the efficiency of solar cells, indicating the potential of these compounds in renewable energy technologies (Wu et al., 2009).

Ligand Effects in Network Structures

Investigations into the effects of ligands on the structures of extended networks of transition-metal ions incorporating dicyanamide and related ligands have revealed the influence of methyl substituents on the resulting network structures. This research contributes to the understanding of how small changes in molecular structure can significantly impact the properties and applications of these complex materials (Armentano et al., 2006).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-17-24(27(35)31(29(17)2)19-11-4-3-5-12-19)28-22(32)15-8-16-30-25(33)20-13-6-9-18-10-7-14-21(23(18)20)26(30)34/h3-7,9-14H,8,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIAXIFYORZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

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